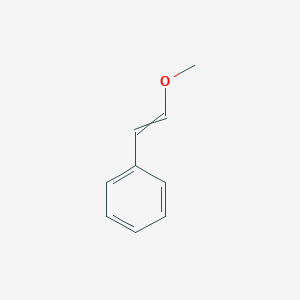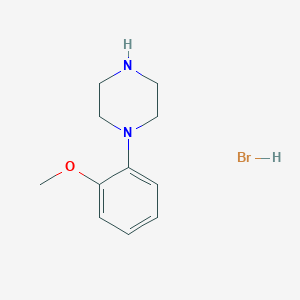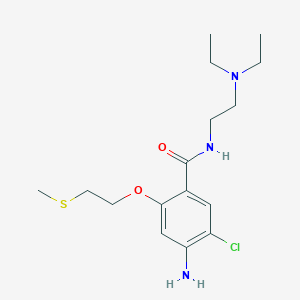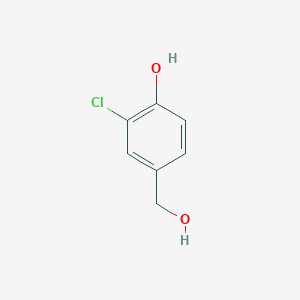
2-Chloro-4-(hydroxymethyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-4-(hydroxymethyl)phenol-related compounds often involves condensation reactions, etherification, and the use of metal complexes. For instance, Abbas et al. (2020) detailed the synthesis of a related compound through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in acidic media, demonstrating the versatility of chloro- and hydroxymethyl- functional groups in complex molecule formation (Abbas et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of 2-Chloro-4-(hydroxymethyl)phenol derivatives reveals detailed geometrical arrangements, hydrogen bonding, and molecular interactions. For example, studies have shown how hydrogen bonds contribute to the stability and structure of related molecules, as observed in the crystal structure analyses by Liu et al. (2009), which emphasize the planarity and intermolecular interactions within such compounds (Liu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of the Application: Phenol derivatives, including 2-Chloro-4-(hydroxymethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes: The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application 2: Production of Plastics, Adhesives, and Coatings
- Summary of the Application: m-Aryloxy phenols, a category that includes 2-Chloro-4-(hydroxymethyl)phenol, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: These compounds are incorporated into the materials during the production process to enhance their properties .
- Results or Outcomes: The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance .
Application 3: Synthesis of 2-Hydroxymethylphenols
- Summary of the Application: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes .
- Methods of Application: The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
- Results or Outcomes: This method provides a regiospecific synthesis of 2-hydroxymethylphenols, which are of interest as borate complexants and potentially useful intermediates .
Application 4: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
- Summary of the Application: A group led by Zhong in 2022 published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
- Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
- Results or Outcomes: This method provides a specific synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
Application 5: Production of Bioactive Compounds
- Summary of the Application: Derivatives of o-cresol, which is structurally similar to 2-Chloro-4-(hydroxymethyl)phenol, are used in the production of bioactive compounds .
- Methods of Application: These compounds are synthesized through various chemical reactions and used in the production of bioactive compounds .
- Results or Outcomes: The use of o-cresol derivatives in the production of bioactive compounds has resulted in a variety of bioactive compounds with potential therapeutic applications .
Application 6: Synthesis of Herbicidal Ionic Liquids
- Summary of the Application: A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance and it exhibited pronounced antitumor activity .
- Methods of Application: The synthesis of these herbicidal ionic liquids is based on the reaction of the chloro-substituted analog with other compounds .
- Results or Outcomes: The synthesized ionic liquids showed promising herbicidal activity .
Application 7: Synthesis of Antiproliferative and Antimicrobial Compounds
- Summary of the Application: 2-Phenyl substituted Benzimidazole derivatives, which can be synthesized from phenol derivatives, have been found to have antiproliferative and antimicrobial activities .
- Methods of Application: These compounds are synthesized through various chemical reactions and used in the production of bioactive compounds .
- Results or Outcomes: The synthesized compounds showed promising antiproliferative and antimicrobial activities .
Eigenschaften
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(hydroxymethyl)phenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
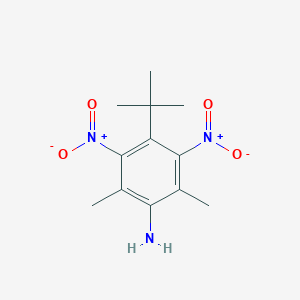
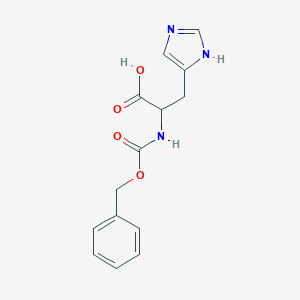
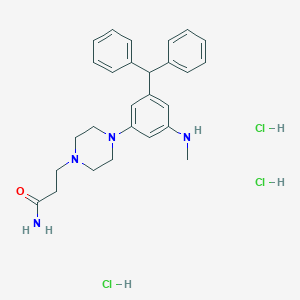
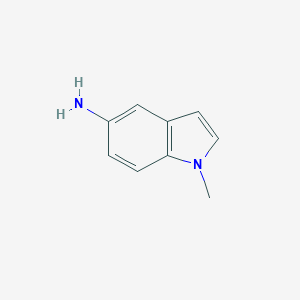
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
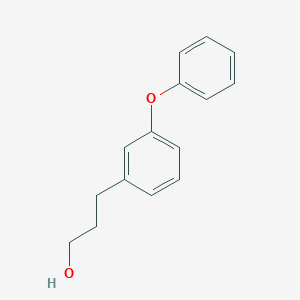
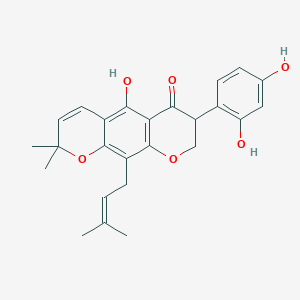
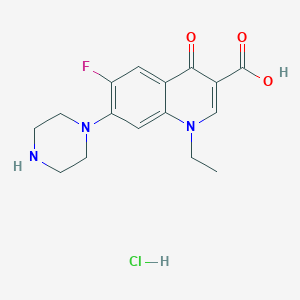
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
